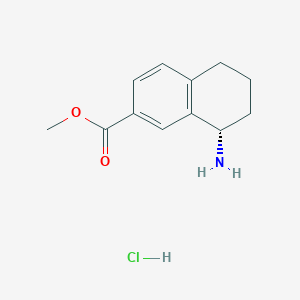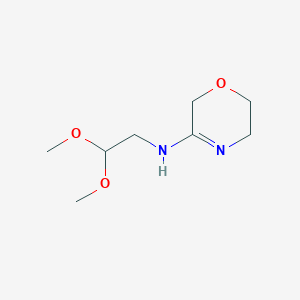
N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
説明
“N-(2,2-dimethoxyethyl)methacrylamide” is a compound with the molecular formula C8H15NO3 . It has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .
Synthesis Analysis
While specific synthesis information for “N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” was not found, a related compound, “N-(2,2-dimethoxyethyl)-N-methylacrylamide”, has been synthesized using radical-initiated polymerization .
Molecular Structure Analysis
The molecular structure of “N-(2,2-dimethoxyethyl)methacrylamide” is based on the molecular formula C8H15NO3 .
Physical And Chemical Properties Analysis
“N-(2,2-dimethoxyethyl)methacrylamide” has an average mass of 173.210 Da and a monoisotopic mass of 173.105194 Da .
科学的研究の応用
Synthesis and Chemical Properties
N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is related to the broader class of 1,2-oxazines and their derivatives, which can be synthesized through various chemical reactions, including the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds, in turn, are obtained from the cyclization of specific nitroso compounds and aldehydes in the presence of nucleophilic agents. The synthesis of oxazines and their derivatives involves intricate chemical reactions that offer a range of applications due to their structural diversity and reactivity. These compounds have been explored for their potential use in creating chiral synthons and as intermediates in organic synthesis, showcasing their versatility in chemical synthesis and potential pharmaceutical applications (Sainsbury, 1991).
Potential Therapeutic Applications
Research into related oxazine compounds has shown a variety of potential therapeutic applications. For instance, some oxazine derivatives have been evaluated for their anti-inflammatory properties in vivo, providing a foundation for the development of new anti-inflammatory agents. This suggests a potential pathway for the therapeutic application of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine in the treatment of inflammation-related conditions (Girgis & Ellithey, 2006).
Pharmacokinetics and Drug Development
The pharmacokinetic properties of related compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profiles, are crucial in drug development. Understanding these properties can help in designing drugs with optimal efficacy and safety profiles. The study of related oxazine derivatives provides valuable insights into how modifications in the chemical structure can affect these pharmacokinetic parameters, which is essential for the development of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine as a potential therapeutic agent.
Chemical Reactivity and Applications in Synthesis
Oxazine compounds, including those structurally related to N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine, have been shown to undergo various chemical reactions with C-, N-, and other nucleophiles. These reactions can lead to the formation of a wide array of products, including amides, pyrrolones, and benzofurans, among others. This chemical reactivity not only underscores the synthetic utility of oxazine derivatives in organic chemistry but also highlights their potential as intermediates in the synthesis of complex molecules for pharmaceutical applications (Kamneva et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-3,6-dihydro-2H-1,4-oxazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-11-8(12-2)5-10-7-6-13-4-3-9-7/h8H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDURRBEWBMKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NCCOC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine | |
CAS RN |
1998713-98-6 | |
| Record name | N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



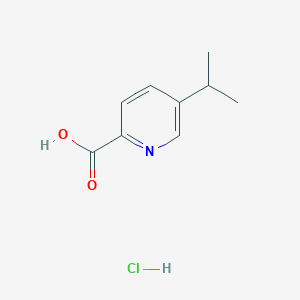
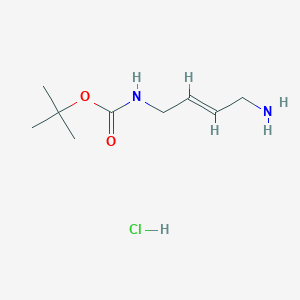

![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)

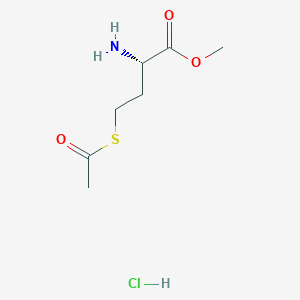

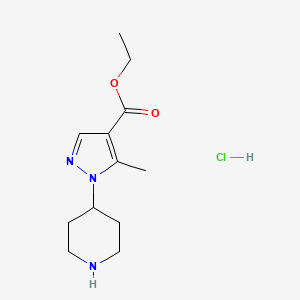

![2-Oxabicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1435662.png)
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1435664.png)
![6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1435665.png)
